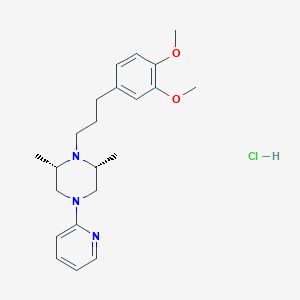

beta-D-Fludeoxyglucopyranose F-18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

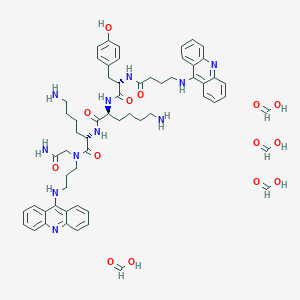

Fludeoxyglucose-F18 is a radiopharmaceutical compound used primarily in medical imaging, specifically positron emission tomography (PET). Chemically, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide fluorine-18. This substitution allows the compound to act as a tracer for glucose metabolism in the body, making it invaluable in diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders .

Applications De Recherche Scientifique

Fludeoxyglucose-F18 has a wide range of applications in scientific research:

Oncology: Used in PET imaging to detect and monitor cancer by highlighting areas of increased glucose metabolism.

Cardiology: Assists in identifying areas of the heart with reduced blood flow or viability.

Neurology: Helps in diagnosing and studying neurological disorders such as epilepsy and Alzheimer’s disease by mapping brain activity.

Inflammation and Infection: Used to detect sites of infection or inflammation by identifying areas with increased metabolic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

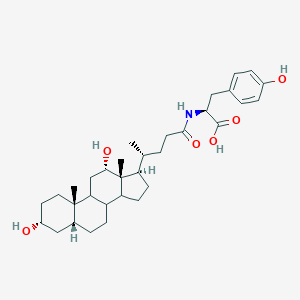

Fludeoxyglucose-F18 is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron by bombarding oxygen-18 enriched water with protons. The fluorine-18 is then reacted with a mannose triflate precursor in the presence of a base, typically potassium carbonate, and a phase transfer catalyst, such as kryptofix 2.2.2. The reaction is carried out in anhydrous acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of Fludeoxyglucose-F18 involves automated synthesis modules to ensure high radiochemical yields and purity. The process includes the use of cassette-based automated synthesis modules, which facilitate compliance with regulatory requirements and ensure consistent production. The final product is typically formulated in a sterile, pyrogen-free solution suitable for intravenous injection .

Analyse Des Réactions Chimiques

Types of Reactions

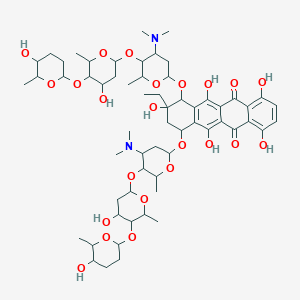

Fludeoxyglucose-F18 primarily undergoes phosphorylation in vivo. Once administered, it is transported into cells by glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, allowing it to accumulate in cells with high glucose uptake .

Common Reagents and Conditions

Reagents: Fluorine-18, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2, anhydrous acetonitrile.

Conditions: Elevated temperatures, anhydrous environment.

Major Products

The major product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high metabolic activity, such as cancer cells .

Mécanisme D'action

Fludeoxyglucose-F18 acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation in cells. This accumulation allows for the visualization of metabolic activity using PET imaging. The primary molecular targets are glucose transporters and hexokinase .

Comparaison Avec Des Composés Similaires

Similar Compounds

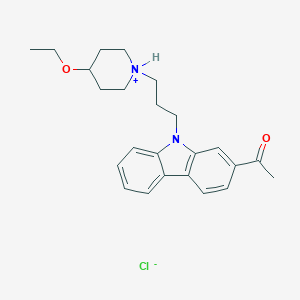

2-Deoxy-2-chloro-D-glucose: Another glucose analog used in research but not as widely adopted in clinical settings.

Fluorothymidine-F18: Used in PET imaging to measure cellular proliferation, particularly in oncology.

Fluoromisonidazole-F18: Used to image hypoxic regions within tumors

Uniqueness

Fludeoxyglucose-F18 is unique due to its widespread use and effectiveness in imaging glucose metabolism. Its ability to highlight areas of increased metabolic activity makes it a versatile tool in diagnosing and monitoring a variety of diseases, particularly cancer .

Propriétés

Numéro CAS |

105851-18-1 |

|---|---|

Formule moléculaire |

C6H11FO5 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |

Clé InChI |

ZCXUVYAZINUVJD-RCVQEXLNSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)F)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)